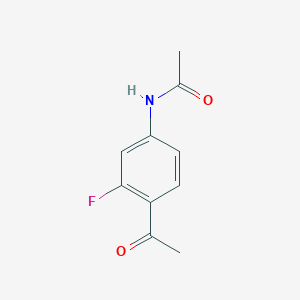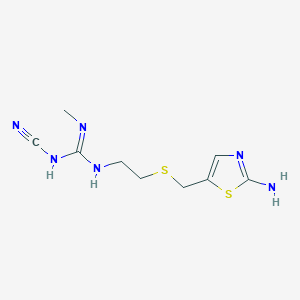
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is a compound that belongs to the family of guanidine derivatives. This compound has been extensively researched for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is not fully understood. However, it has been suggested that this compound may exert its antitumor activity through the inhibition of DNA synthesis and cell division. Additionally, this compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine has been shown to exhibit a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several potential future directions for research on N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Finally, future studies should focus on elucidating the mechanism of action of N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine in order to better understand its antitumor activity.
Synthesemethoden
The synthesis of N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine involves the reaction of 2-amino-5-thiazolemethanol with N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine in the presence of a base. The resulting compound is then treated with sodium sulfide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
120399-29-3 |
|---|---|
Produktname |
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine |
Molekularformel |
C9H14N6S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-[2-[(2-amino-1,3-thiazol-5-yl)methylsulfanyl]ethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H14N6S2/c1-12-9(15-6-10)13-2-3-16-5-7-4-14-8(11)17-7/h4H,2-3,5H2,1H3,(H2,11,14)(H2,12,13,15) |
InChI-Schlüssel |
OCXFAAGOUPTODV-UHFFFAOYSA-N |
SMILES |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
Kanonische SMILES |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
Andere CAS-Nummern |
120399-29-3 |
Synonyme |
CMATEG N-cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



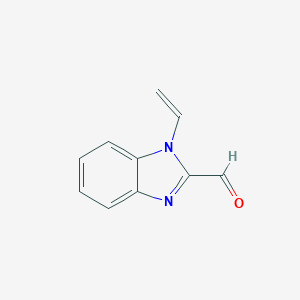
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
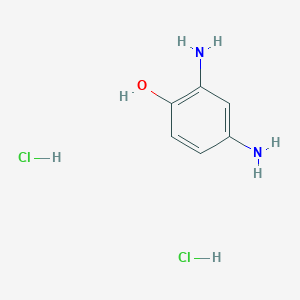
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
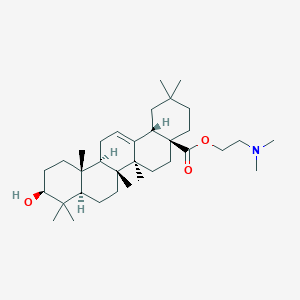
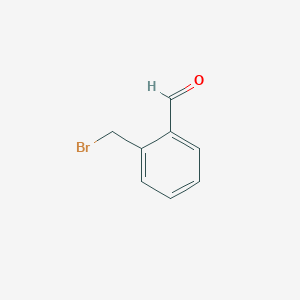
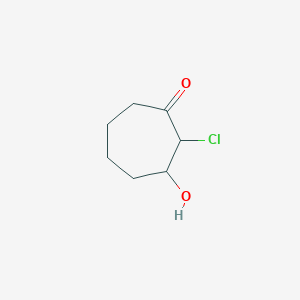
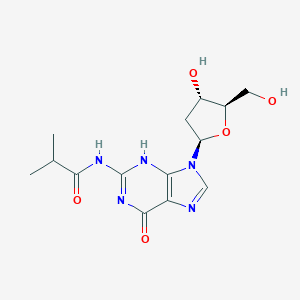

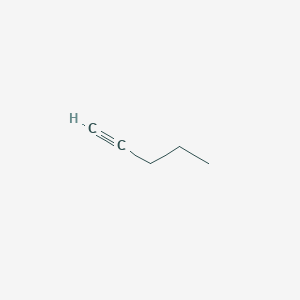
![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
